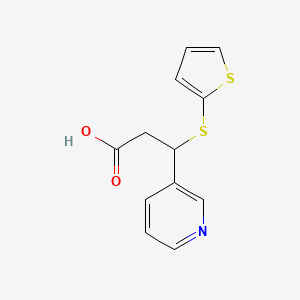
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid is a heterocyclic compound that features both pyridine and thiophene rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is followed by the addition of thiourea to form the desired product. The reaction conditions often include the use of hydrazine hydrate to facilitate the formation of intermediate compounds, which are then transformed into the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine and thiophene compounds .
Scientific Research Applications
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as anti-inflammatory and antioxidant agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound also features pyridine and thiophene rings and has shown similar biological activities.
3-(Pyridin-2-yl)phenylamino derivatives: These compounds are known for their herbicidal activity and share structural similarities with 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid.
Uniqueness
This compound is unique due to its specific combination of pyridine and thiophene rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11NO2S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H11NO2S2/c14-11(15)7-10(9-3-1-5-13-8-9)17-12-4-2-6-16-12/h1-6,8,10H,7H2,(H,14,15) |
InChI Key |
ONNCIFSXRBDNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)SC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


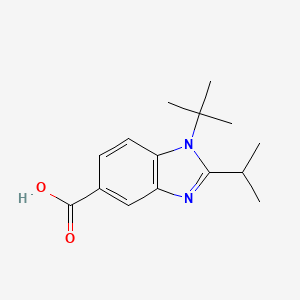
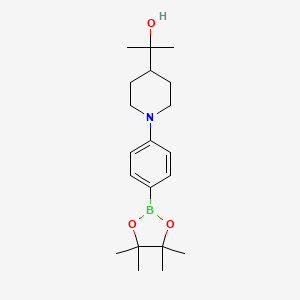
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
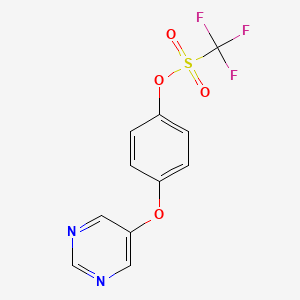
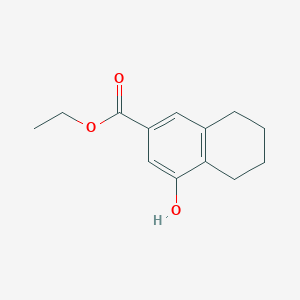
![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
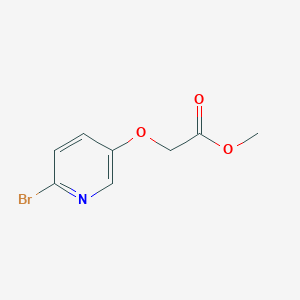
![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)
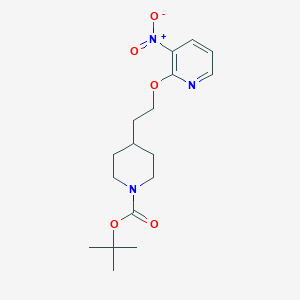
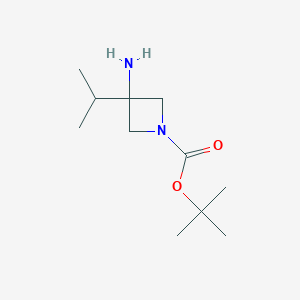
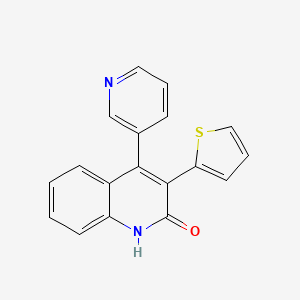
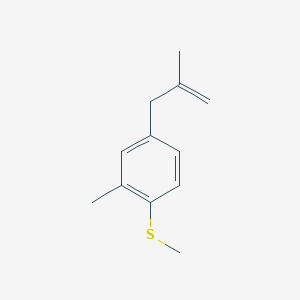
![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
